molecular formula C8H5BrN2O B14006803 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile

3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile

Cat. No.: B14006803
M. Wt: 225.04 g/mol
InChI Key: VHDWNAOOOGTWPR-UHFFFAOYSA-N
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Description

[ Product Introduction: ] 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile is a versatile brominated pyridine derivative designed for research and development applications. This compound features a pyridine core functionalized with a bromine atom and a beta-ketonitrile group, making it a valuable scaffold in organic synthesis and medicinal chemistry. [ Research Applications: ] This compound serves as a key synthetic intermediate, particularly in heterocyclic chemistry. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and heteroaromatic systems. The adjacent beta-ketonitrile group is a versatile handle for constructing more complex molecular architectures, including various fused pyridine systems. Researchers utilize this building block in the exploration of new pharmaceutical candidates, especially in the synthesis of molecules that target kinase enzymes. [ Handling and Safety: ] This product is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2

InChI Key

VHDWNAOOOGTWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-(5-bromopyridin-2-yl)-3-oxopropanenitrile typically involves the coupling of a brominated pyridine derivative with a suitable precursor that introduces the oxopropanenitrile functionality. The key steps often include:

Specific Preparation Routes and Reaction Conditions

Bromination and Subsequent Functionalization

One common preparative strategy uses brominated pyridine precursors such as 5-bromopyridin-2-carboxaldehyde or 5-bromopyridin-3-yl derivatives. Bromination can be achieved by reagents like bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane under controlled temperature conditions to ensure regioselectivity.

Knoevenagel Condensation Method

A widely reported method involves a Knoevenagel condensation between 5-bromopyridine-2-carboxaldehyde and malononitrile or cyanoacetate derivatives to form the 3-oxopropanenitrile structure. This reaction is typically catalyzed by bases such as piperidine in ethanol under reflux conditions for several hours.

Reagents Solvent Catalyst Temperature Time Yield (%)
5-Bromopyridine-2-carboxaldehyde Ethanol Piperidine Reflux (~78°C) 3 h 64-65%

The reaction mixture is cooled, solvent evaporated under reduced pressure, and the crude product purified by column chromatography using ethyl acetate/hexane mixtures.

Use of Triphenylphosphine and Diethylazodicarboxylate (DEAD) for Functional Group Manipulation

In some synthetic sequences involving related bromopyridine derivatives, triphenylphosphine and DEAD have been used in tetrahydrofuran (THF) to facilitate substitution reactions on hydroxypyridine intermediates, which can be adapted for the synthesis of bromopyridinyl oxopropanenitriles.

  • Reaction stirred at 0°C initially, then at room temperature for extended periods (up to 40 hours).
  • Purification by silica gel chromatography yields the desired product as a colorless oil or solid.

Industrial and Scale-Up Considerations

Industrial preparation may involve large-scale bromination followed by condensation reactions in automated or continuous flow reactors to improve efficiency and reproducibility. Purification steps often include recrystallization or chromatography to achieve high purity suitable for pharmaceutical or material science applications.

Detailed Research Findings and Data

Parameter Details Source
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Bromination Agent Bromine or N-bromosuccinimide (NBS)
Solvents Used Dichloromethane, Ethanol, Tetrahydrofuran (THF)
Catalysts/Base Piperidine, Triphenylphosphine, DEAD
Reaction Temperature 0°C to reflux (~78°C)
Reaction Time 3 hours to 40 hours
Purification Techniques Column chromatography (silica gel), recrystallization
Typical Yield 64-80%

Notes on Purification and Characterization

  • Purification is crucial for obtaining analytically pure this compound. Silica gel column chromatography using hexane and ethyl acetate mixtures is standard.
  • Characterization typically involves $$ ^1H $$ NMR, mass spectrometry (MS), and sometimes elemental analysis.
  • Reported $$ ^1H $$ NMR signals correspond to aromatic protons of the bromopyridine ring and the methylene protons adjacent to the oxo and nitrile groups, confirming structure.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Bromination + Knoevenagel Brominated pyridine, malononitrile, piperidine, EtOH reflux Straightforward, good yields Requires careful control of regioselectivity
Triphenylphosphine/DEAD Method 5-Bromo-3-hydroxypyridine, triphenylphosphine, DEAD, THF, 0°C to RT Useful for complex substitutions Longer reaction times, sensitive reagents
Industrial Scale Synthesis Automated bromination, continuous flow reactors High efficiency, scalable Requires specialized equipment

Chemical Reactions Analysis

Knoevenagel Condensation and Cyclization Pathways

The β-ketonitrile group facilitates condensation with aldehydes or activated methylene compounds. For example:

  • Reaction with aromatic aldehydes under Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@urea catalysis forms Knoevenagel intermediates, which undergo cyclization with ammonia (from ammonium formate) to yield hybrid pyridines (Table 1) .

  • Similar conditions using malononitrile or substituted acetonitriles produce polysubstituted pyridines via tautomerization and intramolecular cyclization .

Table 1: Representative Condensation-Cyclization Reactions

SubstrateConditionsProductYieldReference
BenzaldehydeFe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@urea, 110°C, solvent-free2,6-Diarylpyridine derivative92%
4-MethoxybenzaldehydeNH<sub>4</sub>HCO<sub>2</sub>, 120°C, DMF3-Cyano-4-pyridylcoumarin analog85%

Nucleophilic Additions and Annulation

The nitrile and carbonyl groups enable nucleophilic attacks, as demonstrated in related systems:

  • Reaction with benzyl carbamate under basic conditions (NaH/DMF, 90°C) forms α-aroyl-acetonitriles, which undergo copper-catalyzed intramolecular O-arylation to yield 3-cyanobenzofurans .

  • With amines, the nitrile group participates in Strecker-like reactions, forming α-aminonitrile derivatives .

Key Mechanistic Steps :

  • Base-induced deprotonation of the β-ketonitrile.

  • Nucleophilic attack by amines or carbamates at the carbonyl carbon.

  • Intramolecular cyclization (e.g., Cu-catalyzed C–O bond formation).

Cross-Coupling at the 5-Bromopyridyl Group

The bromine substituent enables transition-metal-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : Pd-NHC catalysts facilitate coupling with alkylboranes to form 2-alkylpyridines (Table 2) .

  • Buchwald-Hartwig Amination : Pd(OAc)<sub>2</sub>/XPhos systems couple aryl bromides with amines .

Table 2: Cross-Coupling Reactions

Coupling PartnerCatalyst SystemProductYieldReference
n-ButylboranePd-NHC (SIPr), K<sub>3</sub>PO<sub>4</sub>, 100°C5-n-Butylpyridin-2-yl derivative78%
4-Methoxyphenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, 80°CBiarylpyridine analog83%

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophilic substitution:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the 3-position .

  • Halogenation : NBS or I<sub>2</sub>/Et<sub>3</sub>N mediates regioselective bromination/iodination .

Radical-Based Functionalization

Under visible light irradiation, the nitrile group participates in Minisci-type reactions:

  • Photocatalytic conditions (e.g., Ru(bpy)<sub>3</sub><sup>2+</sup>) generate cyanomethyl radicals, enabling C–H alkylation of heteroarenes .

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine atom and nitrile group can interact with the active site of the target, disrupting its normal function .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile and related compounds:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound Pyridine 5-Bromo, 2-ketone 225.05 MCRs, pharmaceutical intermediates
3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile Pyridine 3-Bromo, 2-ketone 227.06 Research reagent
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile Pyrrole 1-Methyl, 2-ketone 148.18 Catalyst in heterocycle synthesis
3-(Furan-2-yl)-3-oxopropanenitrile Furan 2-Ketone 135.12 Solvent in organic reactions
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile Indole 3-Methyl, 2-ketone 199.22 Antifungal agents
3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile Piperidinone + phenyl 5-Bromo, 2-fluoro, piperidinone 339.16 Unspecified (research use)
Key Observations:
  • Halogen Effects : Bromine in the pyridine derivatives increases molecular weight and lipophilicity compared to furan or pyrrole analogs. The 5-bromo substituent in the target compound may enhance steric hindrance compared to 3-bromo isomers.
  • Heterocyclic Core : Pyridine-based compounds exhibit higher polarity and basicity than furan or indole derivatives, influencing solubility and reactivity in polar solvents.
  • Biological Activity : Indole derivatives (e.g., 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile) show marked antifungal activity, likely due to the indole moiety’s ability to interact with biological targets.

Reactivity in Multicomponent Reactions (MCRs)

The target compound is frequently employed in MCRs to synthesize nitrogen-containing heterocycles. For example:

  • Pyrazolo[3,4-b]pyridines : Reacts with benzaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine under catalysis by Fe₃O₄@SiO₂@Urea-Rich Ligand/Ch-Cl to form hybrid pyridines.
  • Pyrimido[1,2-a]benzimidazoles: Participates in three-component reactions with benzaldehyde and electron-rich amino heterocycles under mild conditions.

Comparison with Analogous Compounds :

  • 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile : Used in MIL-125(Ti)-catalyzed synthesis of tetrahydropyrido[2,3-d]pyrimidines, demonstrating faster reaction kinetics due to the pyrrole ring’s electron-rich nature.
  • Non-Halogenated Pyridine Derivatives: Exhibit lower yields in cross-coupling reactions compared to brominated analogs, highlighting bromine’s role in facilitating oxidative addition steps.

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to furan or pyrrole derivatives, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions.
  • Thermal Stability : Higher melting points are observed in brominated compounds due to increased molecular rigidity and halogen bonding.

Biological Activity

3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H7_{7}BrN2_{2}O
  • Molecular Weight : 252.08 g/mol

This compound features a brominated pyridine ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The findings indicate that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses a broad-spectrum antimicrobial effect, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been evaluated in vitro. In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects.

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)18.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of resistant bacterial strains. The compound was found to restore sensitivity to beta-lactam antibiotics in resistant strains, highlighting its potential as an adjuvant therapy .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis. This was confirmed through assays measuring ROS levels and apoptotic markers .

Q & A

Basic: What are the common synthetic routes for preparing 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile?

Methodological Answer:
A widely applicable approach involves Knoevenagel condensation or nucleophilic acyl substitution reactions. For example, 3-oxopropanenitrile derivatives are synthesized via condensation of nitrile-containing precursors with activated carbonyl groups. In one protocol (Scheme 3, ), 3-oxopropanenitriles are prepared using piperidine as a base in ethanol under controlled temperatures (0–5°C). For brominated pyridine derivatives, regioselective bromination at the 5-position of the pyridine ring (as in –9) is critical. Post-functionalization via coupling reactions (e.g., Suzuki-Miyaura) using 5-bromo-2-pyridinyl boronic acid derivatives ( ) may also be employed.
Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of the nitrile group.
  • Monitor reaction progress via TLC or HPLC to ensure completion .

Advanced: How can regioselective bromination of the pyridine ring be achieved during synthesis?

Methodological Answer:
Regioselectivity in pyridine bromination is influenced by directing groups and reaction conditions. For 5-bromopyridin-2-yl derivatives, meta-directing effects of electron-withdrawing groups (e.g., ketones) guide bromination to the 5-position. A two-step strategy is recommended:

Introduce a directing group : Pre-functionalize the pyridine ring with a ketone or nitrile to direct bromination.

Optimize bromination conditions : Use N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) or under radical-initiated conditions. and highlight brominated pyridine intermediates (e.g., 5-bromo-2-fluoropyridine), suggesting compatibility of such methods with nitrile-containing substrates.
Data Contradictions:

  • Some protocols report competing ortho bromination due to steric effects. Mitigate this by adjusting stoichiometry or temperature .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The ketone carbonyl (δ ~190–200 ppm in ¹³C NMR) and nitrile (δ ~110–120 ppm) are key diagnostic signals. Pyridine protons exhibit characteristic splitting patterns (e.g., doublets for H-3 and H-6).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs ( ) to resolve crystal structures.
    Example Data:
  • reports a related compound (3-(2-chlorophenyl)-3-oxopropanenitrile) with a melting point of 55–59°C and boiling point of 302.2°C, providing benchmarks for physical characterization .

Advanced: How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer:
Contradictions often arise from catalyst deactivation, solvent effects, or competing side reactions. For example, describes a recyclable imidazolium salt catalyst for multi-component reactions, achieving >90% yield over five cycles. To troubleshoot:

Control experiments : Compare yields under inert (N₂) vs. aerobic conditions to rule out oxidation.

Kinetic studies : Use in-situ FTIR or NMR to identify rate-limiting steps.

Computational modeling : DFT calculations can predict transition states and optimize catalyst-substrate interactions.
Case Study:

  • In , acetic acid-functionalized imidazolium salts enhance reaction efficiency by stabilizing intermediates via hydrogen bonding .

Basic: What are the critical solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and ketone groups. reports related nitriles (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile) with solubility in ethanol and acetonitrile.
  • Stability : Store at 0–10°C () under anhydrous conditions to prevent hydrolysis of the nitrile to an amide. Avoid prolonged exposure to light, as brominated aromatics may undergo photodegradation.
    Safety Note :
  • Use fume hoods and PPE due to potential toxicity of nitriles and brominated compounds .

Advanced: How is this compound utilized in multi-component reactions for heterocyclic synthesis?

Methodological Answer:
The nitrile and ketone groups enable participation in tandem Knoevenagel-cyclocondensation reactions. For instance, demonstrates the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using 3-oxopropanenitrile analogs. The mechanism involves:

Knoevenagel adduct formation : Reaction with aldehydes to generate α,β-unsaturated nitriles.

Cyclocondensation : Attack by nucleophiles (e.g., hydrazine) to form fused heterocycles.
Optimization Tips:

  • Use catalytic bases (e.g., piperidine) to accelerate adduct formation.
  • Screen solvents (e.g., ethanol vs. THF) to balance reactivity and solubility .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures. highlights cocrystallization methods for nitrile derivatives, improving purity.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1). Monitor fractions by TLC (Rf ~0.3–0.5 in ethyl acetate).
  • Distillation : For high-boiling-point impurities, use vacuum distillation ( reports a boiling point of ~302°C).
    Purity Validation :
  • Characterize by HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potentials and identify nucleophilic/electrophilic sites.
  • Docking Studies : Screen against target proteins (e.g., JAK kinases, ) to assess binding affinity. The bromine atom may enhance hydrophobic interactions in binding pockets.
  • ADMET Prediction : Tools like SwissADME can estimate bioavailability and toxicity profiles.
    Case Study :
  • describes JAK1 inhibitors with structural similarities, suggesting bromopyridine nitriles as pharmacophores. Computational models could guide substituent modifications for selectivity .

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